BI-187004
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Overview
Description
BI-187004 is a selective inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase-1 (11beta-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in various metabolic processes. This compound has been studied for its potential therapeutic applications in conditions such as type 2 diabetes mellitus, obesity, and metabolic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-187004 involves multiple steps, including the preparation of intermediates and their subsequent reactions. One of the key steps in the synthesis is the formation of the benzimidazole ring, which is achieved through the reaction of appropriate starting materials under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
BI-187004 undergoes various chemical reactions, including:
N-methylation: This reaction involves the addition of a methyl group to the nitrogen atom of the benzimidazole ring. .
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, which may alter its pharmacokinetic properties.
Common Reagents and Conditions
N-methylation: Common reagents include methyl donors such as S-(5′-adenosyl)-L-methionine (SAM) and inhibitors like 2,3-dichloro-α-methylbenzylamine (DCMB) to study enzyme specificity
Oxidation and Reduction: These reactions typically involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
N-methylbenzimidazole Metabolite (M1): This is a major product formed through N-methylation of this compound
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of 11beta-HSD1 and its effects on cortisol metabolism.
Biology: Investigated for its role in modulating metabolic pathways and its impact on conditions like obesity and type 2 diabetes mellitus
Medicine: Potential therapeutic agent for treating metabolic syndrome, type 2 diabetes mellitus, and obesity
Industry: Utilized in the development of new drugs targeting metabolic disorders.
Mechanism of Action
BI-187004 exerts its effects by selectively inhibiting the enzyme 11beta-HSD1. This inhibition reduces the conversion of inactive cortisone to active cortisol, thereby modulating cortisol levels in tissues. The reduction in cortisol levels can lead to improved insulin sensitivity, reduced visceral fat, and overall better metabolic health .
Comparison with Similar Compounds
Similar Compounds
BI-135585: Another 11beta-HSD1 inhibitor with similar therapeutic applications.
PF-915275: A selective 11beta-HSD1 inhibitor studied for its effects on metabolic syndrome.
Uniqueness of BI-187004
This compound is unique due to its high selectivity for 11beta-HSD1 and its favorable pharmacokinetic profile, which allows for once-daily dosing. Its ability to significantly inhibit 11beta-HSD1 in both liver and adipose tissue makes it a promising candidate for treating metabolic disorders .
Properties
CAS No. |
1303515-32-3 |
---|---|
Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4aR,9aS)-1-(3H-benzimidazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C21H18N4O/c22-11-13-3-4-14-10-20-16(17(14)8-13)2-1-7-25(20)21(26)15-5-6-18-19(9-15)24-12-23-18/h3-6,8-9,12,16,20H,1-2,7,10H2,(H,23,24)/t16-,20+/m1/s1 |
InChI Key |
VVZNCSHIBODHMZ-UZLBHIALSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5 |
Canonical SMILES |
C1CC2C(CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5 |
Origin of Product |
United States |
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